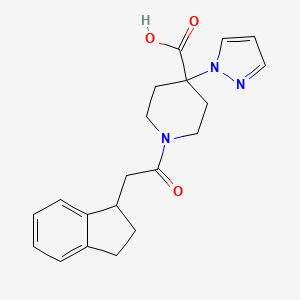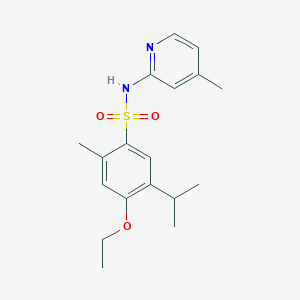![molecular formula C20H20N2O5 B5350632 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5350632.png)
2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as TBNPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the family of acrylate monomers, which are commonly used in the production of polymers and other materials. TBNPA has been shown to exhibit a wide range of biological and chemical properties, making it a valuable tool for researchers in many different fields.
作用机制
The mechanism of action of 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is not well understood, but it is believed to involve the formation of reactive intermediates that can interact with other molecules in the system. This compound has been shown to interact with a wide range of biological molecules, including proteins, nucleic acids, and lipids. The exact nature of these interactions is still the subject of ongoing research.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to exhibit antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is its versatility. This compound can be used in a wide range of applications, from polymerization reactions to the development of new materials. Additionally, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain applications. Additionally, this compound can be difficult to handle due to its sensitivity to light and air, which can cause it to degrade over time.
未来方向
There are many potential future directions for research on 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new materials using this compound as a co-monomer. This compound has been shown to exhibit unique properties that may make it useful in the development of new materials with specific properties, such as biocompatibility or self-healing.
Another area of interest is the development of new applications for this compound in the field of medicine. This compound has been shown to exhibit antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound may have potential as a drug delivery agent, due to its ability to interact with biological molecules.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. While there are some limitations to the use of this compound in laboratory experiments, there are also many potential future directions for research on this compound.
合成方法
2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The most common method of synthesis involves the reaction of 4-tert-butylbenzoyl chloride with 3-nitroaniline in the presence of a base catalyst. The resulting product is then further reacted with acryloyl chloride to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been widely used in scientific research due to its unique properties. One of the most significant applications of this compound is in the study of polymerization reactions. This compound is commonly used as a co-monomer in the production of polymers, where it can help to control the rate and extent of polymerization. This compound has also been used in the development of new materials, such as hydrogels and coatings.
属性
IUPAC Name |
(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20(2,3)15-9-7-14(8-10-15)18(23)21-17(19(24)25)12-13-5-4-6-16(11-13)22(26)27/h4-12H,1-3H3,(H,21,23)(H,24,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDSHNAQHRVIRM-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isonicotinoyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5350574.png)

![1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
![ethyl 4-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5350588.png)
![2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)




![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)
![N-{1-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]cyclopentyl}aniline](/img/structure/B5350658.png)